molecular formula C8H17NNa2O6P2 B1671816 Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt CAS No. 138330-18-4

Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt

Cat. No. B1671816
M. Wt: 330.16 g/mol
InChI Key: PCSJAAWOSGCAFV-UHFFFAOYSA-L
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Description

Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt, also known as sodium ((cycloheptylamino)(phosphono)methyl)phosphonate, is a chemical compound with the CAS Number: 138330-18-4 . It has a molecular weight of 331.15 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H19NO6P2.2Na/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7;;/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 . This indicates the molecular structure of the compound.

The molecular formula is C8H17NNa2O6P2 .

Scientific Research Applications

Paget's Disease of Bone

Research indicates that bisphosphonates are effective in reducing disease activity in Paget's disease of bone, demonstrating significant reductions in biochemical indices of disease activity and normalization of alkaline phosphatase (ALP) levels in a majority of patients. The treatment has also been associated with significant reductions in pagetic bone pain, indicating its potential as a therapeutic agent in managing this condition (Hosking, Eusebio, & Chines, 1998).

Malignancy-Associated Hypercalcemia

Bisphosphonates have shown efficacy in treating malignancy-associated hypercalcemia, with new generations of the compound being significantly more potent than their predecessors. Studies have demonstrated dose-dependent reductions in serum calcium levels after administration, highlighting their role in managing hypercalcemia secondary to cancer (Fukumoto, Matsumoto, Takebe, Onaya, Eto, Nawata, & Ogata, 1994).

Bone Metastases

Research on bisphosphonates has extended into the development of novel imaging and therapeutic agents for osteoblastic bone metastases. Studies involving labeled bisphosphonates, such as with 68Ga, have shown promising results in detecting and potentially treating bone metastases, highlighting the versatility of bisphosphonates in oncology (Fellner, Baum, Kubíček, Hermann, Lukeš, Prasad, & Rösch, 2010).

Osteoporosis and Bone Formation

Recent studies have also investigated the effects of bisphosphonates on osteocyte proliferation and bone formation, particularly in patients with diabetic osteoporosis. Findings suggest that bisphosphonate treatment can significantly improve bone cell proliferation and bone formation, further alleviating clinical symptoms and promoting disease improvement (Weng & Chen, 2022).

Orbital Inflammation

There have been reports of bisphosphonate-induced orbital inflammation, providing insights into the potential adverse effects associated with bisphosphonate therapy. Such cases underscore the importance of monitoring and managing the side effects of bisphosphonate treatment (Yang, Birkholz, & Lee, 2010).

Bisphosphonate-Induced Osteonecrosis of the Jaw

The association of bisphosphonate therapy with osteonecrosis of the jaw has prompted research into diagnostic techniques, such as SPECT/CT, to improve the detection and management of this condition (Dore, Filippi, Biasotto, Chiandussi, Cavalli, Di Lenarda, 2008).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

CAS RN

138330-18-4

Product Name

Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt

Molecular Formula

C8H17NNa2O6P2

Molecular Weight

330.16 g/mol

IUPAC Name

disodium;[2-cycloheptyl-1-[hydroxy(oxido)phosphoryl]ethyl]-hydroxyphosphinate

InChI

InChI=1S/C9H20O6P2.2Na/c10-16(11,12)9(17(13,14)15)7-8-5-3-1-2-4-6-8;;/h8-9H,1-7H2,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2

InChI Key

PCSJAAWOSGCAFV-UHFFFAOYSA-L

SMILES

C1CCCC(CC1)CC(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]

Canonical SMILES

C1CCCC(CC1)CC(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

cimadronate
cycloheptylaminomethylene-1,1-bisphosphonate
hydronium (cycloheptylammonio)methylene-1,1-bisphosphonate
hydronium incadronate
incadronate
YM 175
YM-175
YM175

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt
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Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt
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Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt

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